N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-ethyl-2-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-2-17-15-6-8-19-16(20-15)22-11-9-21(10-12-22)13-14-5-3-4-7-18-14/h3-8H,2,9-13H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAHZPFJOHADKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Reacting 3 with pyridine-2-carbaldehyde (5) and sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 12–24 hours affords the target compound (6) (Figure 1C). This method avoids harsh conditions and minimizes over-alkylation. Yields range from 65–75% after silica gel purification.
Alkylation with Pyridin-2-ylmethyl Halides
Using pyridin-2-ylmethyl chloride (7) in the presence of K₂CO₃ in acetonitrile at 60°C for 6 hours achieves similar results but requires anhydrous conditions. This method is less favored due to reagent instability and lower yields (50–60%).
Optimization and Mechanistic Insights
-
Catalysis : Palladium-based catalysts (e.g., Pd₂(dba)₃) improve coupling efficiency in Boc-deprotection steps.
-
Microwave Assistance : Reducing reaction times from hours to minutes (e.g., 150°C, 30 minutes) enhances throughput.
-
Purification : Semi-preparative HPLC with C18 columns resolves closely related byproducts.
Analytical Characterization
Key Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃), 2.50–2.70 (m, 8H, piperazine), 3.85 (s, 2H, CH₂Py), 6.50 (d, J = 5.1 Hz, 1H, pyrimidine-H), 8.45 (d, J = 5.1 Hz, 1H, pyrimidine-H), 7.20–8.60 (m, 4H, pyridine-H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 75 | ≥95 | Mild conditions, fewer byproducts |
| Alkylation with Halide | 60 | ≥90 | Faster reaction time |
| Boc-Protected Pathway | 85 | ≥98 | High regioselectivity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine moiety, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
N-oxides: From oxidation reactions.
Piperidine derivatives: From reduction reactions.
Substituted pyrimidines and pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for coordination chemistry and catalysis.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, potentially influencing neurotransmission.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry
Material Science: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades that regulate cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Analogous Compounds
Functional Group Impact
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in enhances hydrophobicity and metabolic stability compared to the (pyridin-2-yl)methyl group in the target compound.
- Aromatic vs.
- Steric Effects :
Pharmacological Relevance
- Kinase Inhibition : Compounds like and are designed to target ATP-binding pockets in kinases, leveraging pyrimidine’s ability to mimic adenine .
- CNS Penetration : The ethylamine group in the target compound and may enhance blood-brain barrier permeability, a feature critical for neurotherapeutic agents .
- Antimicrobial Activity : Pyrimidine derivatives with piperazine substituents (e.g., ) often exhibit broad-spectrum antimicrobial effects due to DNA intercalation or topoisomerase inhibition .
Biological Activity
N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine core along with a piperazine ring and a pyridine moiety, allows for diverse biological interactions. This article explores its biological activity, synthesis, and therapeutic potential based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H21N5, with a molecular weight of approximately 273.36 g/mol. The compound's structure includes:
- Pyrimidine Core : Central to its biological activity.
- Piperazine Ring : Enhances receptor binding and modulation.
- Pyridine Moiety : Contributes to its interaction with various enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and in receptor interactions. Key findings include:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis. By inhibiting DHFR, it reduces the availability of tetrahydrofolate, crucial for nucleotide synthesis, leading to the potential treatment of cancer and other proliferative diseases .
- Receptor Binding : Studies suggest that this compound interacts with several receptors involved in cellular signaling pathways, influencing processes such as inflammation and neuroprotection .
- Therapeutic Applications : It has been explored for its potential in treating conditions like cancer and neurological disorders due to its ability to modulate multiple biological processes.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(pyridin-4-yl)pyridin-4-amines | Lacks piperazine ring | Simpler structure |
| 2-methyl-3-(2-piperazin-1-ylet)-pyrido[1,2-a]pyrimidin | Contains piperazine but different core | Different pharmacological profile |
| 5-(4-Ethyl-piperazinoyl)-methyl-pyridine | Similar piperazine attachment | Varies in core structure |
N-ethyl-2-{4-[ (pyridin - 2 - yl) methyl] piperazin - 1 - yl} pyrimidin - 4 - amine stands out due to its specific combination of functional groups, which confers distinct chemical properties and biological activities.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy in various experimental models:
- Cancer Models : In preclinical trials, the compound demonstrated potent anti-cancer activity by inhibiting cell proliferation through DHFR inhibition .
- Neurological Studies : Its effects on neuroprotective pathways have been documented, suggesting potential applications in treating neurodegenerative diseases.
- Inflammation Pathways : Research indicates that it may modulate inflammatory responses, making it a candidate for conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What are the key structural features of N-ethyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine that influence its reactivity?
- Answer : The compound features a pyrimidine core substituted with an ethylamine group at position 4 and a piperazine ring at position 2. The piperazine is further modified with a pyridin-2-ylmethyl group. These substituents influence electronic properties (e.g., electron-donating/withdrawing effects) and steric accessibility. The pyridine ring enhances π-π stacking potential, while the ethyl group may modulate solubility and metabolic stability. Similar analogs (e.g., 4-(4-methylpiperazin-1-yl)pyrimidine derivatives) show that substituent positioning affects binding affinity in enzyme assays .
Q. What methodologies are commonly employed in the synthesis of this compound?
- Answer : Multi-step synthesis typically involves:
Coupling reactions : Piperazine derivatives are introduced via nucleophilic substitution or Buchwald-Hartwig amination (e.g., using cesium carbonate as a base) .
Functionalization : Pyridine-methyl groups are added via reductive amination or alkylation .
Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization (e.g., from dimethoxyethane) are standard .
Example : A patent () outlines a 4-step synthesis starting from dibenzyl-protected precursors, achieving intermediates verified by MS (m/z 198 [M+H]+) and NMR.
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Answer :
| Technique | Key Data | Reference |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for ethyl (δ ~1.2–1.4 ppm), pyrimidine protons (δ ~8.5 ppm), and piperazine/pyridine signals | |
| HRMS (ESI) | Molecular ion peaks (e.g., m/z 452 [M+H]+ for analogs) | |
| X-ray crystallography | Confirms dihedral angles and hydrogen bonding patterns (e.g., pyrimidine-phenyl twist: ~12°) |
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for large-scale applications?
- Answer : Key strategies include:
- Catalyst screening : Copper(I) bromide and cesium carbonate improve coupling efficiency in heterocyclic systems .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but require post-synthesis acid-base partitioning to remove impurities .
- Purification : Gradient elution in chromatography (e.g., 0–100% ethyl acetate/hexane) resolves closely related byproducts .
Q. How might contradictions in reported biological activity data be resolved?
- Answer : Discrepancies often arise from:
- Polymorphism : Crystal packing (e.g., hydrogen bonding variations in N-(4-chlorophenyl) analogs) alters solubility and bioavailability .
- Assay conditions : Differences in cell lines (e.g., p38 MAP kinase inhibition studies) or enzyme sources affect IC₅₀ values .
- Structural analogs : Subtle substitutions (e.g., methyl vs. ethyl groups) significantly impact target binding .
Q. What computational approaches aid in designing derivatives with improved activity?
- Answer :
- Quantum chemical calculations : Predict reaction pathways and transition states to prioritize synthetic routes .
- Molecular docking : Models interactions with targets (e.g., p38 MAP kinase) to guide substituent modifications .
- Machine learning : Analyzes experimental datasets to identify optimal reaction conditions (e.g., temperature, catalyst loadings) .
Q. How does hydrogen bonding influence the compound’s crystal structure and stability?
- Answer : Intramolecular N–H⋯N bonds (e.g., between pyrimidine N4–H4 and piperazine N5) stabilize six-membered rings, as seen in analogs . Weak C–H⋯O and C–H⋯π interactions further stabilize crystal lattices, affecting melting points and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
